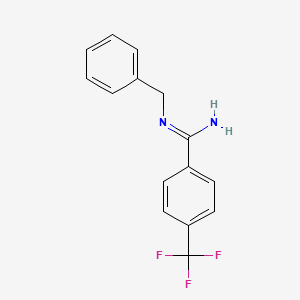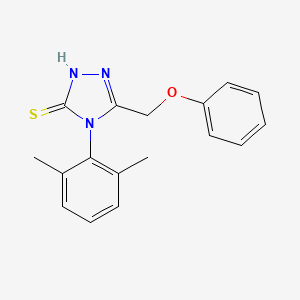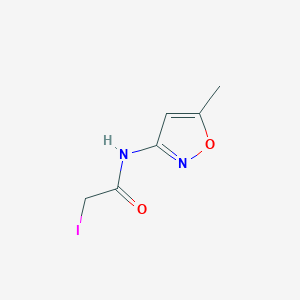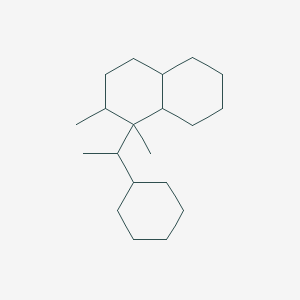![molecular formula C23H21N5O2 B14132265 3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile CAS No. 244291-57-4](/img/structure/B14132265.png)
3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile is a complex organic compound with the molecular formula C23H21N5O2 and a molecular weight of 399.45 . This compound is characterized by the presence of a diazenyl group (–N=N–) linked to a nitrophenyl group, which is further connected to a phenylethylamino group and a propanenitrile moiety. The compound is known for its vibrant color due to the azo linkage, making it a potential candidate for various applications in dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This is achieved by treating 4-nitroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzylamine to form the azo compound. This reaction is carried out in an alkaline medium, usually with sodium hydroxide (NaOH).
Nitrile Formation: The final step involves the reaction of the azo compound with acrylonitrile under basic conditions to introduce the nitrile group, resulting in the formation of 3-[amino]propanenitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamino group, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Oxidizing Agents: Potassium permanganate (KMnO4)
Substitution Reagents: Various nucleophiles depending on the desired substitution product
Major Products Formed
Reduction: Formation of 3-[amino]propanenitrile
Oxidation: Formation of oxidized derivatives at the phenylethylamino group
Substitution: Formation of substituted derivatives at the diazenyl group
科学的研究の応用
3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments due to its vibrant color and stability.
Biology: Investigated for its potential use in biological staining and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
作用機序
The mechanism of action of 3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile involves its interaction with molecular targets through its diazenyl and nitrophenyl groups. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and proteins involved in cellular signaling and metabolism .
類似化合物との比較
Similar Compounds
- Propanenitrile, 3-[2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethoxy]
- 3-[N-benzyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile
- 3-[ 4-[(2-chloro-4-nitrophenyl)diazenyl]phenylamino]propanenitrile
Uniqueness
3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile is unique due to its specific structural features, such as the combination of a diazenyl group with a nitrophenyl and phenylethylamino moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in dyes, pigments, and potentially therapeutic agents .
特性
CAS番号 |
244291-57-4 |
|---|---|
分子式 |
C23H21N5O2 |
分子量 |
399.4 g/mol |
IUPAC名 |
3-[4-[(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)anilino]propanenitrile |
InChI |
InChI=1S/C23H21N5O2/c24-16-4-17-27(18-15-19-5-2-1-3-6-19)22-11-7-20(8-12-22)25-26-21-9-13-23(14-10-21)28(29)30/h1-3,5-14H,4,15,17-18H2 |
InChIキー |
MCQSJZKGLUGINC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14132185.png)

![Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate](/img/structure/B14132195.png)
![Ethyl {4-[bis(1-methyl-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B14132199.png)


![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)
![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)


![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate](/img/structure/B14132262.png)

![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)
